3-(3-Methoxyphenyl)-1H-Pyrazole

Vue d'ensemble

Description

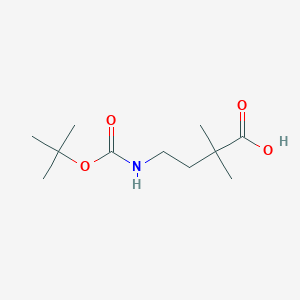

The compound “3-(3-Methoxyphenyl)propionic acid” is a member of methoxybenzenes . It has a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol . It’s also known by other names such as 3-Methoxybenzenepropanoic acid .

Synthesis Analysis

In a study, six compounds containing the 2-methoxyphenol moiety core structure were synthesized . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis

There are no intramolecular interactions in the molecular structure of 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate .Chemical Reactions Analysis

(E)-3-(3-methoxyphenyl)propenoic acid can be obtained through Knovenagel reaction using microwave irradiation and it has potential as anti-angiogenesis inhibitor with low toxicity .Physical And Chemical Properties Analysis

Curcumin, which has a similar structure to the compound , has a chemical formula of C21H20O6 and a molecular weight of 368.38 . It has three chemical entities in its structure: two aromatic ring systems containing o-methoxy phenolic groups, connected by a seven carbon linker .Applications De Recherche Scientifique

1. Preparation and Structural Analysis

Wang et al. (2013) described the preparation of 3,5-diaryl-1H-pyrazoles, which include compounds similar to 3-(3-Methoxyphenyl)-1H-Pyrazole. Their study emphasized the structural confirmation of these compounds using various spectroscopic methods and X-ray structure analysis. They found that these compounds exist as tautomers and are connected by intermolecular hydrogen bonds forming cyclic dimers (Wang, Kang, Zheng, & Wei, 2013).

2. Tautomerism Studies

Cornago et al. (2009) investigated the tautomerism of NH-pyrazoles, including those with methoxyphenyl groups. They used X-ray crystallography and NMR spectroscopy to determine the structures and tautomerism in both solution and solid states. This research aids in understanding the dynamic structural properties of these compounds (Cornago et al., 2009).

3. Nonlinear Optical Properties

Tamer et al. (2015) conducted a combined experimental and theoretical study on a molecule structurally similar to 3-(3-Methoxyphenyl)-1H-Pyrazole. They focused on understanding its nonlinear optical properties, which have potential applications in optical technologies (Tamer et al., 2015).

4. Synthesis and Antimicrobial Activity

Dangar et al. (2014) explored the synthesis and characterization of pyrazoline derivatives, including those related to 3-(3-Methoxyphenyl)-1H-Pyrazole. They evaluated these compounds for their antimicrobial activities, highlighting their potential in developing new therapeutic agents (Dangar, Borkhataria, & Shah, 2014).

5. Crystal Structure and Chemical Analysis

Kumara et al. (2018) synthesized a novel pyrazole derivative closely related to 3-(3-Methoxyphenyl)-1H-Pyrazole. They characterized it using various spectroscopic methods and determined its crystal structure. This study contributes to the understanding of the molecular and electronic structures of such compounds (Kumara, Kumar, Kumar, & Lokanath, 2018).

Mécanisme D'action

3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . The activation of GPR41 receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

Safety and Hazards

Orientations Futures

Flow biocatalysis has emerged as an empowering tool to boost the potential of enzymatic reactions towards more automatized, sustainable, and generally efficient synthetic processes . Surface-protein engineering, material engineering, and reactor design are the three pillars which must be optimized to achieve a balance between the activity and stability of the biocatalyst .

Propriétés

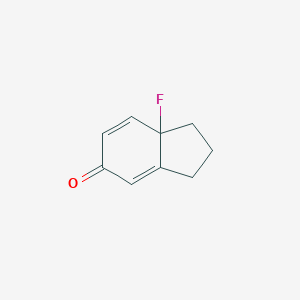

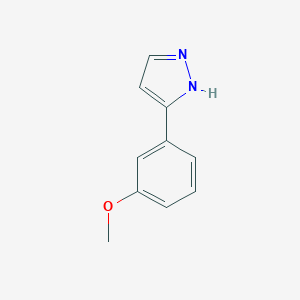

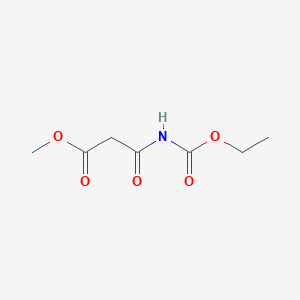

IUPAC Name |

5-(3-methoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(7-9)10-5-6-11-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZQIOZMPNVSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371585 | |

| Record name | 3-(3-Methoxyphenyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)-1H-Pyrazole | |

CAS RN |

144026-74-4 | |

| Record name | 3-(3-Methoxyphenyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)

![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)

![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)

![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)